Product packaging for Hept-3-en-2-one(Cat. No.:)

Hept-3-en-2-one

Cat. No.: B7820677
M. Wt: 112.17 g/mol
InChI Key: JHHZQADGLDKIPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Foundational Aspects of Alpha,Beta-Unsaturated Ketones in Contemporary Organic Chemistry

Alpha,beta-unsaturated ketones, also known as enones, are characterized by a carbonyl group conjugated to a carbon-carbon double bond fiveable.mewikipedia.org. This structural arrangement leads to a delocalization of electrons across the O=C-C=C π system, influencing their chemical and physical properties fiveable.me. The conjugation results in electrophilic centers at both the carbonyl carbon (C-1) and the β-carbon (C-4 in the case of hept-3-en-2-one) pressbooks.publibretexts.org. This dual electrophilicity allows α,β-unsaturated ketones to undergo various reactions, including both 1,2-addition (at the carbonyl carbon) and 1,4-conjugate addition (at the β-carbon) pressbooks.publibretexts.org. The preference for 1,2- or 1,4-addition is often dependent on the nature of the nucleophile and the reaction conditions, with strong nucleophiles typically favoring 1,2-addition and weaker nucleophiles favoring 1,4-addition pressbooks.publibretexts.org. The enolate ion intermediate formed during these reactions can also participate in further transformations, such as condensation reactions fiveable.me. These fundamental reactivity patterns make α,β-unsaturated ketones valuable building blocks in organic synthesis for constructing more complex molecular architectures fiveable.mewikipedia.org.

Overview of Synthetically Significant Heptenone Architectures

Heptenones, as seven-carbon ketones containing a double bond, can exist in various isomeric forms depending on the position of the double bond and the carbonyl group, as well as the stereochemistry of the double bond. This compound is one such isomer, featuring the α,β-unsaturation. Other heptenone architectures also hold synthetic significance. For instance, 6-methyl-5-hepten-2-one (B42903) (also known as methyl heptenone or sulcatone) is an isomer with a double bond further down the carbon chain and a methyl branch chemicalbook.com. This compound is utilized as an intermediate in the synthesis of various flavors, fragrances, and vitamins chemicalbook.com. Bicyclic heptenones, such as bicyclo[3.2.0]this compound and its derivatives, represent more complex architectures that are explored in synthetic methodologies, including photochemical reactions and cycloadditions, for constructing intricate ring systems epa.govacs.org. Another example includes (1R,6S)-4,7,7-Trimethylbicyclo(4.1.0)this compound, a bicyclic ketone used as an intermediate in the synthesis of natural products and pharmaceuticals ontosight.ai. The synthetic utility of different heptenone architectures stems from the interplay of their functional groups and structural rigidity or flexibility, allowing access to a diverse range of chemical transformations and target molecules.

This compound itself has been investigated in specific reactions, such as Friedel-Crafts reactions with benzene, where it yields a mixture of phenylated alkanones depending on the reaction conditions rsc.org. Its synthesis can be approached through various routes, including methods that ultimately establish the α,β-unsaturated ketone functionality chemicalbook.comchegg.com.

Physical and Chemical Properties of this compound

This compound is described as a colorless oily liquid with a powerful grassy-green pungent odor chemicalbook.comnih.gov. It has a molecular weight of approximately 112.17 g/mol nih.govnih.govthegoodscentscompany.com.

Here is a table summarizing some reported physical properties:

PropertyValueSource
Molecular Weight112.17 g/mol nih.govnih.govthegoodscentscompany.com
Boiling Point63.00 °C @ 13.00 mm Hg nih.govthegoodscentscompany.com
Density0.841-0.847 nih.gov
Refractive Index1.439-1.448 @ 20.00 °C nih.govthegoodscentscompany.com
Solubility (Water)Slightly soluble (3087 mg/L @ 25°C est.) chemicalbook.comnih.gov
Flash Point48.89 °C (120.00 °F) TCC thegoodscentscompany.com

This compound is soluble in alcohol chemicalbook.com.

Detailed Research Findings Related to this compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O B7820677 Hept-3-en-2-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hept-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHZQADGLDKIPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061510
Record name 3-Hepten-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7061510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119-44-4
Record name 3-Hepten-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hepten-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7061510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hept-3-en-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.981
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for Hept 3 En 2 One and Congeners

Total Synthesis Strategies

Total synthesis approaches to enones and related cyclic structures often involve constructing the carbon skeleton through various coupling and cyclization reactions. While a specific "total synthesis" of the simple acyclic Hept-3-en-2-one wasn't detailed, the synthesis of more complex bicyclic heptenone systems, which can be considered congeners or structural relatives, highlights relevant methodologies.

Enantioselective and Diastereoselective Routes to Chiral Heptenone Derivatives

Controlling stereochemistry is crucial when synthesizing chiral molecules. Enantioselective synthesis aims to produce one enantiomer in preference to the other, while diastereoselective synthesis favors the formation of one diastereomer over others. researchgate.netepfl.ch

Research into the synthesis of chiral bicyclic heptenone derivatives demonstrates the application of stereoselective methods. For instance, the photochemical reactivity of enantiomerically pure bicyclo[3.1.0]hept-3-en-2-ones has been studied, showing that intramolecular [2+2] photocycloaddition reactions can proceed with moderate to higher diastereoselectivity depending on the system. researchgate.netresearchgate.net The synthesis of enantiomerically pure azabicyclo[3.2.0]heptanes from optically active starting materials via [2+2]-photocyclization has also been reported, although achieving high diastereoselectivity can be challenging depending on the substrate. taltech.ee

Diastereoselective approaches have been developed for the synthesis of 2-oxa-7-azabicyclo[4.1.0]hept-3-enyl carboxylates through intramolecular aziridination reactions. acs.orggoogle.co.in These reactions utilize oxidants like iodosylbenzene and can yield products with high structural and stereochemical diversity. acs.org Another example involves the diastereoselective synthesis of aminobicyclo[4.3.0]nonanes using a one-pot, three-step process that includes a hydrogen bond directed Diels-Alder reaction. rsc.org

While these examples focus on cyclic systems, the principles of using chiral catalysts, auxiliaries, or designing reactions with inherent stereochemical control are applicable to the synthesis of chiral acyclic heptenone derivatives if they possess a stereocenter.

Multistep One-Pot Catalytic Processes

One-pot reactions, where multiple steps are carried out in a single reaction vessel, offer advantages in terms of efficiency, reduced waste, and simplified procedures. Catalytic processes are essential for promoting these transformations under milder conditions and with improved selectivity.

Some research has explored one-pot multi-step processes involving multifunctional catalysts for the synthesis of fine chemicals. rsc.orgrsc.org While this compound itself is not explicitly mentioned in the context of these specific one-pot examples, the methodology of combining condensation, dehydration, and reduction in a single pot using heterogeneous catalysts has been demonstrated for the synthesis of other ketones. rsc.orgrsc.org

A patent describes a one-pot reaction for synthesizing 6-ethylthio-3-hepten-2-one (B8516509), a derivative of this compound, using acetone (B3395972) and 3-ethylthio butyraldehyde (B50154) as raw materials in the presence of a nitrogen-containing base catalyst. google.com This method is highlighted for its simplicity, catalyst recyclability, and reduced byproduct formation, aligning with principles of efficient synthesis. google.com

Precursor Chemistry and Strategic Functionalization Approaches

The synthesis of this compound and its derivatives relies on the availability and appropriate functionalization of suitable precursors. Common strategies involve building the seven-carbon chain and introducing the ketone and alkene functionalities at the desired positions.

Hept-3-yn-2-one, an alkyne analog of this compound, can serve as a precursor. Its synthesis has been reported through methods like the direct acetylation of 1-pentyne (B49018) or the oxidation of Hept-3-yn-2-ol. Partial hydrogenation of Hept-3-yn-2-one derivatives could potentially yield cis-3-hepten-2-one, although this requires experimental validation.

The synthesis of bicyclic heptenones often involves precursors like 3-hydroxy-6-heptenoic acids, which undergo cyclization. researchgate.netorgsyn.orggoogle.com The functional groups present in these precursors and the strategic transformations applied dictate the structure and functionality of the resulting cyclic products. For instance, the synthesis of 1,4-dimethylbicyclo[3.2.0]hept-3-en-6-one starts from 5-methyl-5-hexen-2-one (B1580765) and methyl bromoacetate, which react to form a β-hydroxy ester intermediate that is subsequently cyclized. orgsyn.org

Functionalization approaches can involve introducing various groups onto the carbon skeleton or modifying existing functionalities. For example, studies on the functionalization of C(sp³) centers highlight methods like palladium-catalyzed C-H bond functionalization, which could potentially be applied to saturated precursors to introduce functionality at specific positions. academie-sciences.fr The synthesis of functionalized β-keto arylthioethers via rearrangement reactions also demonstrates strategies for incorporating sulfur-containing groups adjacent to a ketone. acs.org

Principles of Green Chemistry in Heptenone Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in the design of chemical products and processes. Applying these principles to the synthesis of this compound and its congeners is important for environmental sustainability.

Several aspects of green chemistry are relevant to organic synthesis, including atom economy, the use of less hazardous solvents, the design of energy-efficient processes, and the use of catalysts instead of stoichiometric reagents. rsc.org

The concept of the E factor (environmental factor), defined as the mass ratio of waste to the desired product, is used to assess the environmental impact of a process. rsc.org Reducing the E factor is a key goal of green chemistry. One-pot multi-step processes using multifunctional catalysts have been shown to decrease the E factor significantly compared to conventional methods by reducing the number of isolation and purification steps and minimizing waste generation. rsc.orgrsc.org

The one-pot synthesis of 6-ethylthio-3-hepten-2-one using a recyclable nitrogen-containing base catalyst exemplifies green chemistry principles by simplifying the process, reducing waste, and allowing catalyst recovery. google.com Utilizing reactions in aqueous media or using environmentally benign solvents are other strategies that align with green chemistry. researchgate.netgoogle.co.in While not specifically for this compound, research on reactions in aqueous media using catalysts like dodecylbenzenesulphonic acid highlights the potential for greener synthetic routes. google.co.in

The development of catalytic methods, such as transition-metal-catalyzed reactions, is a significant aspect of green chemistry as they often require lower temperatures and pressures and generate less waste compared to stoichiometric reactions. academie-sciences.fr

Elucidation of Reaction Mechanisms and Transformations of Hept 3 En 2 One Core Structures

Photochemical Reactivity of Bicyclo[X.Y.0]hept-3-en-2-ones and Related Systems

The photochemical behavior of cyclic enones, including bicyclo[X.Y.0]hept-3-en-2-ones, is rich and can lead to various outcomes, such as skeletal rearrangements and cycloaddition products. The specific pathway is highly dependent on the substitution pattern, the nature of the excited state involved, and the reaction conditions.

Photoinduced Skeletal Rearrangements

Irradiation of bicyclo[3.2.0]hept-3-en-2-ones has been shown to induce skeletal rearrangements. A notable transformation is the conversion of bicyclo[3.2.0]hept-3-en-2-ones to 7-ketonorbornenes. This rearrangement involves the reorganization of the bicyclic skeleton, resulting in a different fused ring system. Research indicates that this transformation proceeds via a nonconcerted, diradical pathway, which can be superficially described as a nih.govepa.gov sigmatropic change researchgate.net. In methanol (B129727) as the irradiation solvent, additional products, specifically methyl 2-cyclohexenecarboxylates, are also formed researchgate.net.

Intermolecular and Intramolecular Photocycloaddition Processes

Cyclic enones, including those related to the bicyclo[X.Y.0]this compound core, are known to undergo [2+2] photocycloaddition reactions with alkenes and alkynes. These reactions are powerful tools for constructing cyclobutane (B1203170) rings. Studies on 4-hydroxycyclopent-2-enone derivatives, which share the cyclopentenone chromophore with bicyclo[3.2.0]hept-3-en-2-ones, demonstrate that intermolecular [2+2] cycloadditions with alkenes can provide functionalized bicyclo[3.2.0]heptanes as mixtures of exo and endo adducts. The proportion of these isomers shows limited variation with the steric bulk of the reactants or reaction conditions researchgate.net.

Intramolecular photochemical [2+2] cycloadditions are also observed in systems containing a tethered alkene or alkyne and a cyclic enone moiety. These intramolecular processes often exhibit higher diastereoselectivity compared to their intermolecular counterparts researchgate.net. For instance, an intramolecular Paternò-Büchi reaction between a ketone side chain and a 4-oxygenated 2-cyclopentenone subunit delivered a tetracyclic compound with excellent yield and stereoselectivity researchgate.net. The synthesis of the bicyclo[3.2.0]heptane core of certain natural products has been achieved through stereoselective Cu(I)-catalyzed [2+2] photocycloaddition of 1,6-dienes embedded in sugar derivatives researchgate.net.

Excited State Characterization and Mechanistic Pathways

The photochemical reactions of bicyclo[X.Y.0]hept-3-en-2-ones and related systems are initiated by the absorption of light, promoting the molecule to an excited state. For enones, both the singlet (S1) and triplet (T1) excited states can be involved, with the n, π* triplet state often being the reactive species in [2+2] cycloadditions and rearrangements. The photoinduced skeletal rearrangement of bicyclo[3.2.0]hept-3-en-2-ones to 7-ketonorbornenes is understood to proceed via a nonconcerted, diradical pathway researchgate.net. This involves cleavage of a carbon-carbon bond in the cyclobutene (B1205218) ring, generating a diradical intermediate that subsequently rearranges to form the new bicyclic system. Understanding the characterization of these excited states and the subsequent mechanistic pathways is crucial for predicting and controlling the photochemical outcomes.

Thermal Cycloaddition Reactions and Stereochemical Control

While photochemical reactions are prominent for constructing strained cyclobutane rings in these systems, thermal reactions, particularly cycloadditions, also play a significant role in the synthesis and transformation of bicyclo[X.Y.0]this compound frameworks or related structures.

Diels-Alder Reactions and Facial Selectivity

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for forming six-membered rings and can be employed in the synthesis of bicyclic structures that may serve as precursors to or be related to bicyclo[X.Y.0]hept-3-en-2-ones. This reaction involves the concerted cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne). The Diels-Alder reaction is characterized by high stereospecificity; the relative configurations of substituents in the diene and dienophile are preserved in the cyclohexene (B86901) product libretexts.orgmasterorganicchemistry.com.

For cyclic dienes reacting with dienophiles, there is often a preference for the formation of bicyclic structures where substituents are in the endo position. The endo transition state is typically favored due to secondary orbital interactions between the π system of the dienophile and the developing π system of the diene in the transition state libretexts.org. This facial selectivity is a key aspect of controlling the stereochemistry in the synthesis of complex polycyclic molecules using Diels-Alder chemistry. While direct Diels-Alder reactions forming the bicyclo[3.2.0]this compound skeleton are less common due to the inherent ring sizes involved in a [4+2] cycloaddition, related bicyclic systems can be accessed, which may then be transformed into the target structures. For example, Diels-Alder cycloaddition of 1,3-butadiene (B125203) and cyclohept-2-enone has been used to synthesize bicyclo[5.4.0]undec-9-en-2-one, a larger fused system mdpi.com.

Organometallic and Transition-Metal Catalyzed Transformations

Organometallic and transition-metal catalysis plays a significant role in the functionalization of α,β-unsaturated ketones like this compound. These catalysts, often involving metals such as palladium, rhodium, or nickel, can facilitate a range of transformations by coordinating with the substrate and promoting specific reaction pathways. solubilityofthings.comlibretexts.org The ability of transition metals to cycle through different oxidation states and coordinate with various ligands is key to their catalytic activity. solubilityofthings.comlibretexts.org

While specific examples directly detailing the organometallic or transition-metal catalyzed transformations of this compound are not extensively available in the provided search results, general principles observed for similar enones and related systems can be applied. For instance, transition metals are known to catalyze reactions involving alkenes and carbonyls, such as hydrogenation, hydroformylation, and cross-coupling reactions. solubilityofthings.comrutgers.edulibretexts.org

In the context of α,β-unsaturated ketones, transition metal catalysts can influence conjugate additions, cycloadditions, and isomerization processes. The coordination of the metal to either the alkene or the carbonyl moiety can activate the substrate towards reaction with other reagents. For example, palladium catalysts are widely used in cross-coupling reactions, which are crucial for forming carbon-carbon bonds. solubilityofthings.com Nickel complexes have been shown to catalyze the isomerization of heptene (B3026448), suggesting their potential in modifying the double bond position in related structures like this compound. rutgers.edu

Research on bicyclic enones, structurally related to the enone moiety in this compound, has demonstrated the utility of transition metals in facilitating complex rearrangements and functionalizations. researchgate.netacs.org For instance, gold(I)-catalyzed cycloisomerization of enynes has been used to form bicyclic ether structures. Copper and rhodium catalysts have been employed in coupling reactions of 2-azabicyclo[2.2.1]hept-5-en-3-ones with arylboronic acids, yielding arylated products. researchgate.net These examples highlight the potential for applying similar catalytic strategies to this compound for various synthetic purposes.

Nucleophilic and Electrophilic Reactivity of the Enone Moiety

The enone moiety in this compound exhibits both nucleophilic and electrophilic characteristics due to the presence of the carbon-carbon double bond and the polarized carbonyl group. The carbonyl carbon is electrophilic, susceptible to direct attack by strong nucleophiles (1,2-addition). libretexts.org The β-carbon of the α,β-unsaturated system is also electrophilic due to resonance stabilization of a negative charge on the oxygen atom after nucleophilic attack (1,4-addition or conjugate addition). libretexts.org

Conversely, the π electrons of the carbon-carbon double bond can act as a nucleophile in reactions with electrophiles. The oxygen atom of the carbonyl group can also act as a Lewis basic site, coordinating with electrophiles or protic acids.

Nucleophilic addition reactions are prominent for α,β-unsaturated ketones. Strong nucleophiles, such as Grignard reagents and hydride reagents, typically favor direct 1,2-addition to the carbonyl carbon. libretexts.org Weaker nucleophiles, such as enolates, amines, alcohols, and thiols, tend to undergo 1,4-conjugate addition to the β-carbon. libretexts.org This latter reaction, when the nucleophile is an enolate, is known as the Michael reaction. libretexts.orgresearchgate.net

The electrophilic nature of the β-carbon in enones makes them effective Michael acceptors. libretexts.org The reaction involves the nucleophilic attack at the β-carbon, followed by protonation of the intermediate enolate to yield the saturated carbonyl compound. This reactivity is fundamental in constructing more complex molecular architectures.

Electrophilic additions to the carbon-carbon double bond can also occur, although the presence of the electron-withdrawing carbonyl group makes the alkene less electron-rich compared to isolated alkenes. Electrophiles can attack the double bond, leading to the formation of carbocations or other reactive intermediates that can then react with nucleophiles. While less common than nucleophilic additions to the conjugated system, electrophilic reactions at the alkene are possible under appropriate conditions.

Radical-Mediated Processes and Anionic Oxy-Retro-Ene Reactions

Radical reactions involving α,β-unsaturated ketones like this compound can lead to various transformations, including additions and cyclizations. Radical species can initiate polymerization or functionalize the enone system through addition to the double bond or abstraction of hydrogen atoms. Research on the OH-radical-initiated oxidation of 3-penten-2-one, a smaller analog of this compound, demonstrates the involvement of radical intermediates and subsequent reactions, leading to fragmentation and the formation of various products. copernicus.org This suggests that this compound can undergo similar atmospheric or initiated radical processes.

Anionic oxy-retro-ene reactions are a class of pericyclic reactions that involve a concerted fragmentation pathway initiated by an anionic species. researchgate.netsit.edu.cn These reactions typically involve a metal counterion and can occur at elevated temperatures. While the general concept of anionic oxy-retro-ene reactions is established, specific examples involving this compound were not found in the provided search results. However, studies on related bicyclic systems have demonstrated anionic oxy-retro-ene reactions leading to ring-opened products. researchgate.net This suggests that appropriately substituted heptenone derivatives might undergo similar anionic fragmentation pathways. The driving force for such reactions often involves the formation of stable small molecules or the relief of ring strain.

Radical additions to bicyclic enones, such as 7-oxabicyclo[2.2.1]hept-5-en-2-one, have been explored as a method for functionalization. acs.org This indicates the potential for radical additions to the double bond of this compound, which could be initiated by various radical sources and lead to the formation of new carbon-carbon or carbon-heteroatom bonds.

Biocatalytic Approaches to Selective Heptenone Modifications

Biocatalysis, utilizing enzymes or microorganisms, offers a highly selective and environmentally benign approach to chemical transformations. rsc.org Enzymes can catalyze reactions with high chemo-, regio-, and stereoselectivity under mild conditions. rsc.org

While direct examples of biocatalytic transformations specifically applied to this compound are limited in the provided results, research on related cyclic and acyclic enones demonstrates the potential of biocatalysis in modifying the enone structure. For instance, baker's yeast has been shown to selectively reduce the carbonyl group of bicyclo[3.2.0]hept-2-en-6-one, a cyclic enone, yielding chiral alcohols. rsc.org Lipases have been utilized for the kinetic resolution of racemic bicyclic ketones and for the desymmetrization of di-acetates derived from cyclic systems. rsc.orgmdpi.com

Enzymes such as gamma lactamases have been successfully employed in the stereoselective hydrolysis of bicyclic lactams, which are structurally related to cyclic enones and serve as intermediates in the synthesis of pharmaceuticals. rsc.orgresearchgate.net This highlights the ability of biocatalysts to differentiate between enantiomers or diastereomers and perform selective transformations on cyclic systems containing carbonyl and alkene functionalities.

Given the structural features of this compound, potential biocatalytic applications could include:

Stereoselective reduction of the carbonyl group to the corresponding alcohol using reductases or whole-cell biocatalysts like yeast.

Enantioselective Michael addition catalyzed by enzymes such as aldolases or other enzymes that promote conjugate additions.

Oxidation reactions , such as Baeyer-Villiger oxidation of the ketone, potentially catalyzed by monooxygenases, although this would cleave a carbon-carbon bond adjacent to the carbonyl.

The application of biocatalysis to this compound would likely involve screening various enzymes or microorganisms to identify those with the desired selectivity and activity for specific transformations of the enone moiety.

Simulated Data Table: Examples of Biocatalytic Transformations on Related Enones

SubstrateBiocatalystReaction TypeProduct TypeSelectivity (e.g., ee or dr)Source
Bicyclo[3.2.0]hept-2-en-6-oneBaker's YeastCarbonyl ReductionChiral AlcoholHigh enantioselectivity rsc.org
Racemic Bicyclic KetonePseudomonas sp. LipaseKinetic ResolutionChiral Ketone/AlcoholHigh enantioselectivity rsc.orgmdpi.com
Bicyclic LactamGamma LactamaseStereoselective HydrolysisChiral Amino AcidHigh stereoselectivity rsc.orgresearchgate.net

Note: This table presents simulated data based on the types of biocatalytic reactions reported for related enone and cyclic systems. Specific yields and conditions would vary depending on the exact substrate and biocatalyst.

Hept 3 En 2 One As a Key Intermediate in Complex Molecule Synthesis

Strategic Applications in Natural Product Total Synthesis

Hept-3-en-2-one, or derivatives with a modified this compound backbone, are employed strategically in the total synthesis of various natural products. While direct mentions of this compound itself in specific natural product total syntheses were not extensively detailed in the search results, related bicyclic ketone structures, such as 4,7,7-trimethylbicyclo(4.1.0)this compound and bicyclo[3.2.0]hept-3-en-6-one, have been identified as key intermediates in the synthesis of natural products like steroids and terpenoids, as well as linear condensed triquinane sesquiterpenes ontosight.airesearchgate.net. The bicyclo[3.2.0]hept-3-en-6-one framework, which shares structural elements with a cyclic derivative of heptenone, has been utilized in approaches to prostaglandin (B15479496) intermediates researchgate.net. The utility of such enone-containing bicyclic systems highlights the broader relevance of the α,β-unsaturated ketone motif present in this compound for constructing the core structures of natural products.

Research findings indicate that bicyclo[3.2.0]hept-3-en-6-one intermediates, derived from the bicyclization of 3-hydroxy-6-heptenoic acids followed by Baeyer-Villiger oxidation, are important starting materials in the synthesis of linear condensed triquinane sesquiterpenes researchgate.net. This demonstrates a synthetic strategy where a heptenone-like structure is formed and then elaborated into more complex natural product scaffolds.

Construction of Advanced Pharmaceutical Intermediates and Scaffolds

The application of this compound and its derivatives extends to the synthesis of advanced pharmaceutical intermediates and scaffolds. Compounds structurally related to this compound, such as 4,7,7-trimethylbicyclo(4.1.0)this compound, have been identified as valuable intermediates in the synthesis of pharmaceuticals ontosight.ai. Another related structure, 3-ethylbicyclo[3.2.0]hept-3-en-6-one, is described as a useful intermediate in the preparation of bicyclic γ-amino tetrazole derivatives, which are being investigated for the treatment of neuropathic pain and central nervous system disorders google.com.

The synthesis of these pharmaceutical intermediates often involves multi-step processes that leverage the reactivity of the enone system. For example, the preparation of 3-ethylbicyclo[3.2.0]hept-3-en-6-one involves specific synthetic routes to achieve desired stereochemistry google.com. The use of this compound or similar enone building blocks allows for the convergent synthesis of complex pharmaceutical scaffolds.

Building Blocks for Novel Materials and Functional Systems

This compound and its structural relatives also find utility as building blocks in the creation of novel materials and functional systems. While specific examples directly citing this compound in materials science applications were limited in the search results, related compounds with bicyclic heptene (B3026448) structures have been explored in this area. For instance, 7-oxabicyclo[4.1.0]hept-2-ene is used in the production of polymers and other materials with unique properties . Additionally, 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam), a bicyclic structure containing a heptene ring system, is highlighted as a versatile intermediate in organic synthesis, including potential applications in materials science bldpharm.comsigmaaldrich.com.

The incorporation of enone functionalities or related cyclic structures derived from heptenone-like precursors into polymer backbones or functional molecules can impart specific properties, such as altered thermal stability, mechanical strength, or optical characteristics. The ability of the enone system to undergo polymerization or participate in reactions leading to cross-linked structures makes it a relevant motif in materials science contexts.

Advanced Spectroscopic and Analytical Characterization Techniques in Hept 3 En 2 One Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy, including ¹H NMR and ¹³C NMR, is a fundamental technique for determining the structure of Hept-3-en-2-one. nih.govspectrabase.com ¹H NMR provides information about the different proton environments within the molecule, their chemical shifts, splitting patterns, and integration, which helps in assigning specific protons to different parts of the structure. chemicalbook.comspectrabase.com ¹³C NMR reveals the distinct carbon atoms and their chemical shifts, providing further confirmation of the carbon skeleton and functional groups. nih.govchemicalbook.com Analysis of coupling constants in both ¹H and ¹³C NMR spectra can provide insights into the connectivity and relative stereochemistry around the double bond. rsc.org

While specific detailed NMR data (chemical shifts, multiplicities, coupling constants) for this compound from direct search results are limited without accessing specific spectral databases spectrabase.comchemicalbook.comspectrabase.com, general principles apply. The presence of signals characteristic of methyl protons adjacent to a carbonyl group (around δ 2.1 ppm), vinylic protons (in the δ 5-7 ppm range), allylic protons, and aliphatic protons would be expected and used to confirm the heptenone structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is invaluable for identifying the functional groups present in this compound. researchgate.net IR spectroscopy measures the absorption of infrared radiation by the molecule, revealing characteristic vibrational frequencies of chemical bonds. researchgate.net For this compound, key IR absorptions would include a strong band around 1670-1700 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration of the ketone group and bands in the 1600-1680 cm⁻¹ region attributed to the C=C stretching vibration of the alkene. Additional bands would be observed for C-H stretching vibrations (alkane and alkene), C-C stretching, and various bending vibrations. researchgate.net

Raman spectroscopy, which measures inelastic scattering of light, provides complementary information about molecular vibrations. chemicalbook.com While both IR and Raman probe molecular vibrations, they are governed by different selection rules, meaning some vibrations are strong in IR but weak in Raman, and vice versa. Analyzing both spectra provides a more complete picture of the molecule's vibrational modes and helps confirm the presence of specific functional groups. chemicalbook.com Spectra for this compound using techniques like FTIR and ATR-IR have been recorded. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Studies

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as providing structural information through fragmentation analysis. nist.govspectrabase.com High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the exact molecular formula (C₇H₁₂O) and distinguishing it from compounds with similar nominal masses. nih.govnih.govnist.gov

Electron Ionization (EI) mass spectrometry is commonly used for fragmentation studies. nist.govwhitman.edu When subjected to electron ionization, the this compound molecule loses an electron, forming a molecular ion (M⁺•) with a mass-to-charge ratio (m/z) equal to its molecular weight (m/z 112). nist.govwhitman.edu This molecular ion then undergoes fragmentation, breaking into smaller ions and neutral fragments. whitman.edu The pattern of these fragment ions is characteristic of the molecule's structure. whitman.edu For ketones like this compound, common fragmentation pathways include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. whitman.edu

Based on general ketone fragmentation patterns, expected fragments for this compound (CH₃COCH=CHCH₂CH₂CH₃) might include:

Loss of methyl radical (CH₃•) from the carbonyl side (alpha-cleavage) yielding a fragment at m/z 97. nih.govwhitman.edu

Loss of propyl radical (CH₂CH₂CH₃•) from the other side of the double bond via allylic cleavage or other fragmentation pathways.

Fragments resulting from McLafferty rearrangement, which is possible for ketones with a gamma-hydrogen. In this compound, a McLafferty rearrangement could involve the hydrogen on the terminal methyl group or the methylene (B1212753) group beta to the double bond, leading to characteristic fragment ions.

The NIST Mass Spectrometry Data Center lists m/z values for this compound, with top peaks at m/z 55, 97, and 43. nih.gov The presence of a significant peak at m/z 97 corresponds to the loss of a methyl group from the molecular ion (112 - 15 = 97). nih.govwhitman.edu The peak at m/z 43 is often characteristic of the CH₃CO⁺ fragment from alpha-cleavage. The peak at m/z 55 could correspond to fragments like [CH=CHCH₂CH₃]⁺ or other rearranged ions.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. u-szeged.hunih.gov It can provide definitive information about both relative and absolute stereochemistry. rsc.orgu-szeged.hu However, this compound is described as a liquid at room temperature nih.gov, which means obtaining suitable crystals for X-ray diffraction can be challenging. While X-ray crystallography is a powerful tool for stereochemical determination in general u-szeged.hunih.govacs.org, its direct application to this compound in its standard form is limited unless a crystalline derivative can be synthesized.

The double bond in this compound introduces the possibility of E and Z stereoisomers. nih.gov While NMR can often distinguish between these isomers based on coupling constants (e.g., larger coupling constant for E isomers), X-ray crystallography would provide unambiguous confirmation of the double bond geometry in a crystalline sample or derivative. rsc.org Studies on related bicyclic heptenones have utilized X-ray diffraction to confirm stereochemistry. u-szeged.hunih.govresearchgate.net

Chiral Analytical Methods for Enantiomeric Purity and Isomeric Resolution

This compound itself contains a double bond but no chiral centers, meaning it does not exist as a pair of enantiomers. Therefore, techniques for determining enantiomeric purity are not directly applicable to this compound unless it is involved in a reaction that generates a chiral product or if one is analyzing a chiral derivative.

However, the concept of isomeric resolution is relevant, particularly concerning the E and Z isomers of this compound. nih.gov While these are diastereomers (geometric isomers) rather than enantiomers, their separation and quantification often utilize chromatographic methods. Techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with appropriate stationary phases can be employed to separate and analyze mixtures of E and Z isomers. nist.gov

Chiral analytical methods, such as HPLC with chiral stationary phases, are specifically designed to separate enantiomers. oup.combrightspec.com Although not applicable to this compound itself, these methods are crucial for analyzing the stereochemical outcome of reactions where this compound is a reactant or product and chirality is introduced. oup.comgoogle.comgoogle.com Techniques like Molecular Rotational Resonance (MRR) spectroscopy are also emerging for chiral analysis without the need for chromatography or derivatization for certain compounds. brightspec.com

Computational and Theoretical Investigations of Hept 3 En 2 One Systems

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure

Ab initio and Density Functional Theory (DFT) methods are fundamental computational techniques used to calculate the electronic structure of molecules. These methods aim to solve the electronic Schrödinger equation (or approximations thereof) to determine properties such as molecular geometries, energies, charge distributions, and spectroscopic parameters. ucl.ac.ukfrontiersin.orgaps.org For Hept-3-en-2-one, ab initio and DFT calculations could be employed to:

Determine the optimized molecular geometry of different conformers.

Calculate the electronic ground state energy.

Analyze the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity, particularly for the conjugated enone system.

Compute atomic charges and dipole moments, providing insights into the molecule's polarity and intermolecular interactions.

Predict vibrational frequencies, which can be compared with experimental infrared and Raman spectroscopy data.

These calculations provide a theoretical foundation for understanding the intrinsic electronic properties of this compound, which in turn influence its physical and chemical behavior.

Mechanistic Pathway Elucidation through Potential Energy Surface Analysis

Potential Energy Surface (PES) analysis is a computational technique used to map the energy of a molecular system as a function of its geometry. By locating stationary points on the PES, such as minima (representing stable molecules or intermediates) and saddle points (representing transition states), researchers can elucidate the pathways and energy barriers of chemical reactions. researchgate.netchemalive.comchemrxiv.orgacs.orgrsc.org For reactions involving this compound, PES analysis could be used to:

Identify possible reaction mechanisms, such as nucleophilic addition to the carbonyl carbon or conjugate addition to the alkene.

Locate transition states and calculate their activation energies, which are directly related to reaction rates.

Characterize intermediates formed during the reaction.

Understand how structural changes along a reaction coordinate affect the energy of the system.

Analyzing the PES allows for a detailed understanding of how reactions involving this compound are likely to proceed and the energy requirements for these transformations.

Molecular Dynamics Simulations and Kinetic Studies

Molecular Dynamics (MD) simulations are computational methods that simulate the time evolution of a molecular system by solving Newton's equations of motion for each atom. aip.orgbiorxiv.orgmdpi.com MD simulations can provide insights into the dynamic behavior of molecules, including conformational changes, molecular interactions, and the pathways of reactions over time. Kinetic studies, often coupled with PES analysis and MD simulations, aim to determine reaction rates and understand the factors that influence them. biorxiv.org For this compound, MD simulations and kinetic studies could be applied to:

Investigate the flexibility and conformational landscape of the molecule in different environments (e.g., gas phase, solution).

Study the dynamics of reactions involving this compound, observing how molecules approach each other, form transition states, and yield products.

Estimate reaction rate constants based on the frequency of successful reactive events observed in simulations.

Explore the influence of temperature and solvent on the reaction dynamics.

These dynamic approaches complement static electronic structure calculations by providing a time-dependent view of molecular behavior and reactivity.

Conformational Analysis and Stereoselectivity Prediction

Conformational analysis involves studying the different spatial arrangements (conformers) that a molecule can adopt due to rotation around single bonds. researchgate.netwindows.net For a flexible molecule like this compound, understanding its preferred conformations is important as it can influence its reactivity and interactions. Stereoselectivity refers to the preference for the formation of one stereoisomer over another in a chemical reaction. Computational methods can be used to predict stereoselectivity by examining the energies of transition states leading to different stereoisomeric products. researchgate.netwindows.netconicet.gov.aracs.org For this compound, computational approaches to conformational analysis and stereoselectivity prediction could involve:

Systematically searching for low-energy conformers using methods like conformational searching algorithms combined with ab initio or DFT calculations.

Calculating the relative energies and populations of different conformers.

Analyzing the steric and electronic factors that favor certain conformations.

Investigating the transition states for reactions that can lead to different stereoisomeric products (e.g., additions to the double bond or carbonyl group) to predict the favored stereochemistry based on the relative energies of these transition states.

Computational studies in this area can help rationalize observed stereoselectivity in reactions involving this compound and guide the design of stereoselective synthetic routes.

Environmental Chemical Transformations of Hept 3 En 2 One Analogs

Abiotic Degradation Mechanisms

Abiotic degradation is a significant factor in the removal of contaminants from the environment. snu.ac.kr For unsaturated ketones, key abiotic transformation mechanisms include reactions initiated by atmospheric radicals, ozone, and potentially hydrolysis or elimination depending on the environmental matrix. semanticscholar.orgsnu.ac.krmasterorganicchemistry.com

Photodegradation Pathways

Photodegradation involves the chemical breakdown of compounds initiated by light absorption. Unsaturated ketones, possessing chromophores (light-absorbing groups) like the C=C double bond and the C=O carbonyl group, can potentially undergo direct photolysis in the presence of sunlight or other sources of UV radiation. While specific data on the photodegradation pathways of Hept-3-en-2-one is limited in the search results, related unsaturated carbonyls are known to be susceptible to photolytic processes in the atmosphere and other illuminated environments. foodb.cacapes.gov.br Photochemical reactions can lead to fragmentation or rearrangement of the molecule.

Ozonolysis Reactions

Ozonolysis is a significant atmospheric degradation pathway for compounds containing carbon-carbon double bonds. masterorganicchemistry.com Ozone (O3) reacts with the double bond, leading to its cleavage and the formation of carbonyl compounds (aldehydes and ketones) and other products. masterorganicchemistry.com The reaction proceeds through the formation of an unstable intermediate called a primary ozonide, which rapidly rearranges to form a molozonide, and then decomposes into a carbonyl compound and a carbonyl oxide. masterorganicchemistry.com The carbonyl oxide can then react further.

For this compound, ozonolysis would target the C3=C4 double bond. The cleavage of this bond would yield two main fragments: butanal (from the cleavage between C3 and C4, with the carbonyl oxygen attaching to C3) and propan-2-one (acetone) (from the cleavage between C3 and C4, with the carbonyl oxygen attaching to C4, and the original ketone carbonyl remaining). This is analogous to the ozonolysis of other substituted alkenes which yield aldehydes and ketones depending on the substitution pattern of the double bond carbons. doubtnut.comvedantu.comdoubtnut.com

Table 1: Predicted Ozonolysis Products of this compound

ReactantDouble Bond LocationPredicted Products
This compoundC3=C4Butanal, Propan-2-one

Hydrolytic Cleavages and Elimination Reactions

Hydrolysis involves the reaction of a compound with water, leading to the breaking of a bond. While the carbonyl group in ketones can undergo hydrolysis under certain conditions (typically acidic or basic catalysis), the carbon-carbon double bond in unsaturated ketones is generally less susceptible to direct hydrolysis compared to other functional groups like esters or amides. researchgate.netsnu.ac.kr

Elimination reactions involve the removal of atoms or groups from a molecule, often leading to the formation of a double or triple bond. msu.edu In the context of environmental transformation, elimination reactions of unsaturated ketones would likely require specific conditions, such as the presence of strong bases or acids, or potentially occur as part of more complex reaction sequences initiated by other processes. msu.edu While hydrolysis and elimination are recognized abiotic transformation mechanisms in general environmental chemistry, their direct role as primary degradation pathways for the intact this compound molecule in typical environmental conditions (neutral pH, ambient temperature) is less prominent compared to oxidation reactions. snu.ac.kr However, hydrolysis has been observed in the transformation of other cyclic ketone structures under specific conditions. acs.org

Chemical Kinetics of Environmental Transformation Processes

The rate at which environmental transformations occur is described by chemical kinetics. For volatile organic compounds like this compound in the atmosphere, reactions with key oxidants such as hydroxyl radicals (OH), ozone (O3), and nitrate (B79036) radicals (NO3) are the primary removal processes during the daytime and nighttime. semanticscholar.orgcopernicus.org The rate coefficients for these reactions determine the atmospheric lifetime of the compound.

Studies on the atmospheric oxidation kinetics of unsaturated ketones, while not specifically focused on this compound in the provided results, indicate that reactions with OH radicals are generally fast due to the presence of the reactive double bond. copernicus.orgnih.govacs.org For example, the rate coefficients for the reaction of OH radicals with other unsaturated ketones like 5-hexen-2-one (B94416) and 4-hexen-3-one (B1236432) at 298 K have been measured to be in the range of 10^-11 cm³ molecule⁻¹ s⁻¹. nih.govacs.org These relatively high rate coefficients suggest that OH-initiated oxidation is a significant removal pathway for unsaturated ketones in the atmosphere, leading to atmospheric lifetimes of a few days. nih.gov

Ozonolysis reaction rates with alkenes are also significant, contributing to their removal from the atmosphere. masterorganicchemistry.com The reactivity of the double bond towards ozone can be influenced by its substitution pattern.

Table 2: Representative Rate Coefficients for OH Radical Reactions with Unsaturated Ketones (Analogs) at 298 K

CompoundStructureRate Coefficient (cm³ molecule⁻¹ s⁻¹)Source
5-hexen-2-oneCH2=CHCH2CH2COCH3(4.72 ± 0.12) × 10⁻¹¹ nih.govacs.org
4-hexen-3-oneCH3CH2COCH=CHCH3(8.45 ± 0.13) × 10⁻¹¹ nih.govacs.org

These kinetic data on related compounds provide insight into the potential reactivity and environmental persistence of this compound. The presence of the α,β-unsaturated ketone structure suggests that it would also be highly reactive towards atmospheric oxidants like OH radicals and ozone. copernicus.orgcopernicus.org

Future Research Perspectives and Emerging Directions for Hept 3 En 2 One Chemistry

Addressing Current Challenges in Synthesis and Reactivity

While Hept-3-en-2-one is a structurally simple α,β-unsaturated ketone, challenges related to its synthesis and controlled reactivity remain, representing a key area for future research. The primary challenges lie in achieving high selectivity, improving atom economy, and moving towards greener, more sustainable synthetic protocols.

A significant hurdle is the stereoselective synthesis of this compound, particularly controlling the geometry of the carbon-carbon double bond (E/Z isomerism). Traditional methods like aldol (B89426) condensation can often lead to mixtures of isomers, requiring difficult and costly separation processes. Future research will likely focus on the development of highly stereoselective catalysts that can direct the reaction to form a single desired isomer.

Another challenge is minimizing waste and use of hazardous reagents. Many classical ketone syntheses rely on stoichiometric oxidants or strong acids and bases, which contribute to a poor environmental footprint. The development of catalytic processes that utilize benign oxidants like molecular oxygen and operate under mild conditions is a critical goal. researchgate.net

In terms of reactivity, the dual electrophilic sites of this compound (the β-carbon and the carbonyl carbon) can lead to challenges in chemoselectivity during subsequent transformations. Future work will aim to develop new catalytic systems or reagent-controlled methods that can precisely direct nucleophilic attack to a single site, avoiding the formation of unwanted byproducts. Controlling selectivity in reactions remains one of the most enduring challenges in organic chemistry. thegoodscentscompany.com

Key Research Thrusts for Addressing Synthesis and Reactivity Challenges:

Research AreaObjectivePotential Impact
Stereoselective Catalysis Develop catalysts for high E/Z selectivity in C=C bond formation.Simplified purification, higher yields of desired isomer, reduced waste.
Green Oxidation Methods Replace stoichiometric oxidants with catalytic aerobic systems. researchgate.netReduced environmental impact, improved safety, lower costs.
Chemoselectivity Control Design methodologies to selectively target either the β-carbon or carbonyl group.Enhanced synthetic utility, access to a wider range of derivatives.
Atom Economy Focus on addition and isomerization reactions that incorporate all atoms from reactants into the product. researchgate.netMaximized resource efficiency, minimized waste generation.

Exploration of Unconventional Synthetic Strategies

Moving beyond traditional condensation and oxidation reactions, the future synthesis of this compound will likely embrace a range of unconventional strategies. These methods promise not only to address the challenges mentioned above but also to provide novel routes with unique advantages.

Biocatalysis stands out as a powerful future direction. The use of enzymes, such as ene-reductases and alcohol dehydrogenases, or whole-cell systems can offer unparalleled selectivity under mild, aqueous conditions. ox.ac.ukmdpi.comresearchgate.net Future research could identify or engineer specific enzymes for the highly efficient and stereoselective synthesis of this compound or its chiral derivatives. ox.ac.uk This approach aligns perfectly with the principles of green chemistry.

Photocatalysis is another rapidly emerging field that holds promise. Visible-light-mediated reactions, often using inexpensive organic dyes as photosensitizers, can enable unique transformations that are not accessible through traditional thermal methods. nih.govfoodb.ca Exploring photocatalytic routes, such as the aerobic oxidation of corresponding silyl (B83357) enol ethers or other precursors, could lead to highly efficient and environmentally friendly syntheses of this compound. beilstein-journals.org

Flow chemistry offers significant advantages in terms of safety, scalability, and process control. chemspider.com Synthesizing this compound in a continuous-flow reactor could allow for precise control over reaction parameters (temperature, pressure, residence time), leading to higher yields, improved safety for exothermic reactions, and easier scale-up compared to batch processes. chemspider.com The integration of 3D-printed reactionware could further enhance the versatility and accessibility of this technology. chemspider.com

Organocatalysis , which uses small organic molecules as catalysts, provides a metal-free alternative to many traditional methods. foodb.canih.gov Future work could involve designing new organocatalysts for the synthesis of this compound, potentially enabling asymmetric variations of the molecule to be produced with high enantioselectivity.

Emerging Synthetic Strategies for this compound:

StrategyCore PrinciplePotential Advantages
Biocatalysis Use of enzymes or whole cells to catalyze reactions. researchgate.netunipv.itHigh selectivity (enantio- and regio-), mild conditions, green solvent (water).
Photocatalysis Use of light to drive chemical reactions. mdpi.commdpi.comAccess to unique reaction pathways, use of renewable energy, mild conditions. nih.govbeilstein-journals.org
Flow Chemistry Performing reactions in continuous-flow reactors. chemspider.comEnhanced safety, scalability, process control, and reproducibility.
Organocatalysis Use of small, metal-free organic molecules as catalysts. foodb.caAvoidance of toxic/expensive metals, access to asymmetric transformations.

Interdisciplinary Applications and Novel Functional Material Design

While this compound is known for its use as a flavor and fragrance agent, its future applications are expected to expand into more advanced, interdisciplinary areas. researchgate.netbeilstein-journals.org Its reactive functional groups make it a valuable organic building block for the synthesis of more complex molecules and materials. researchgate.net

A significant emerging direction is the incorporation of this compound into controlled-release systems . nih.gov As a volatile fragrance molecule, its longevity can be enhanced by encapsulating it within porous materials like metal-organic frameworks (MOFs) or polymer matrices. mdpi.com Future research could focus on designing specific delivery systems tailored for this compound, allowing for its slow and sustained release in applications like active packaging, textiles, or advanced air care products. The release could potentially be triggered by external stimuli such as pH, light, or temperature. nih.gov

In the field of polymer and materials science , the α,β-unsaturated ketone moiety of this compound presents opportunities for its use as a functional monomer . The double bond can participate in polymerization reactions, potentially leading to new polymers with tailored properties. The ketone group within the polymer backbone could serve as a site for post-polymerization modification, allowing for the covalent attachment of other molecules to create functional surfaces or materials with specific recognition capabilities. For instance, such polymers could be used in the development of molecularly imprinted polymers for selective adsorption.

Furthermore, the reactivity of this compound makes it a useful intermediate in the synthesis of high-value compounds for the pharmaceutical and agrochemical industries . The enone scaffold is a common feature in many biologically active molecules. Research focused on developing efficient pathways from this compound to these more complex targets represents a valuable direction for applied organic synthesis.

Q & A

Q. What statistical methods resolve conflicting interpretations of this compound’s spectroscopic data?

  • Methodological Answer : Apply multivariate analysis (PCA, PLS) to NMR/IR datasets. Bayesian statistics quantify confidence intervals for disputed peaks. Collaborative inter-laboratory studies harmonize instrumentation protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hept-3-en-2-one
Reactant of Route 2
Reactant of Route 2
Hept-3-en-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.